molecular formula C15H14N2OS B5623066 1-(3-Acetylphenyl)-3-phenylthiourea

1-(3-Acetylphenyl)-3-phenylthiourea

Cat. No.: B5623066
M. Wt: 270.4 g/mol
InChI Key: UUAVFIDGZHCXKP-UHFFFAOYSA-N
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Description

Significance of the Thiourea (B124793) Scaffold in Chemical and Biological Sciences

The thiourea scaffold, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, is a cornerstone in both chemical and biological sciences. nih.gov First synthesized in 1873, this urea (B33335) analog has demonstrated remarkable versatility. nih.gov In organic synthesis, thiourea and its derivatives serve as crucial intermediates for creating a wide array of heterocyclic compounds. mdpi.comnih.gov The presence of electron-rich nitrogen and sulfur atoms allows the thiourea moiety to readily bind with various enzymes and receptors in biological systems, a key factor in its diverse pharmacological activities. analis.com.my

The significance of the thiourea scaffold is underscored by its presence in numerous compounds with a broad spectrum of biological applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comnih.govnih.gov This wide-ranging bioactivity has made thiourea derivatives a focal point for drug discovery and development. mdpi.com For instance, the thiourea moiety was a critical component in the development of early histamine (B1213489) H2-receptor antagonists for ulcer treatment. nih.gov

Overview of 1-(3-Acetylphenyl)-3-phenylthiourea: Research Context and Academic Relevance

Within the extensive family of thiourea derivatives, this compound has emerged as a compound of interest in academic research. Its structure, which combines the thiourea core with both an acetylphenyl group and a phenyl group, provides a unique electronic and steric arrangement that influences its chemical behavior and biological potential.

Research into this compound and its analogs is often situated within the broader context of developing novel therapeutic agents. For example, studies have explored its synthesis and its role as a precursor for more complex heterocyclic structures with potential biological activities. tandfonline.com The synthesis of related compounds, such as 1-(4-acetylphenyl)-3-phenylthiourea (B5664910), has been documented as a step in creating pyrazole-based derivatives with potential biological applications. mdpi.com This highlights the academic relevance of these compounds as building blocks in the synthesis of new molecules with desired functionalities.

Scope of Academic Research on Substituted Thioureas and Analogs

The academic research landscape for substituted thioureas is vast and multifaceted. A significant portion of this research is dedicated to the synthesis of novel thiourea derivatives and the subsequent evaluation of their biological activities. researchgate.netcapes.gov.br Scientists are continually exploring new synthetic methodologies, including more sustainable and efficient protocols, to generate diverse libraries of these compounds. researchgate.net

A major focus of this research is in the field of medicinal chemistry, where substituted thioureas are investigated for their potential as anticancer, antimicrobial, and antiviral agents. nih.govnih.govnih.gov For example, research has shown that certain substituted thiourea derivatives can act as potent inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. nih.govnih.gov The structure-activity relationship (SAR) of these compounds is a key area of investigation, aiming to understand how different substituents on the thiourea scaffold influence their biological efficacy. analis.com.my Beyond medicinal applications, substituted thioureas are also studied for their roles in agriculture as herbicides and insecticides, and in materials science as corrosion inhibitors. nih.govijcrt.org

Interactive Data Table: Research on Substituted Thiourea Derivatives

Research Area Focus Key Findings/Applications References
Medicinal Chemistry Anticancer AgentsDevelopment of K-Ras protein interaction blockers for non-small cell lung cancer. nih.gov
Antimicrobial AgentsSynthesis of derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Enzyme InhibitionDesign of inhibitors for thymidine (B127349) monophosphate kinase in mycobacteria. researchgate.net
Organic Synthesis Synthetic MethodsDevelopment of efficient, ultrasound-promoted synthesis of bis-substituted thioureas. researchgate.net
Precursor for HeterocyclesUse as a starting material for the synthesis of pyrazole (B372694) and thiazole (B1198619) compounds. tandfonline.com
Agricultural Chemistry HerbicidesInvestigation of phytotoxic activity of N,N'-diaryl unsymmetrically substituted thioureas. researchgate.net
Materials Science Corrosion InhibitionUse of phenylthiourea (B91264) derivatives for protecting surfaces in aqueous systems. ijcrt.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-acetylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11(18)12-6-5-9-14(10-12)17-15(19)16-13-7-3-2-4-8-13/h2-10H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAVFIDGZHCXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for 1-(3-Acetylphenyl)-3-phenylthiourea and Related Analogs

The most common and direct method for the synthesis of 1,3-disubstituted thioureas, including this compound, involves the condensation reaction between an amine and an isothiocyanate.

Condensation Reactions of Substituted Amines with Isothiocyanates

The fundamental approach to synthesizing this compound is the reaction of 3-aminoacetophenone with phenyl isothiocyanate. This reaction is a nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate. The versatility of this method allows for the creation of a wide array of analogs by varying the substituted amine and isothiocyanate reactants. For instance, various substituted anilines or other primary amines can be reacted with different aryl or alkyl isothiocyanates to produce a library of related thiourea (B124793) derivatives. This straightforward condensation is typically high-yielding and allows for the introduction of diverse functional groups on either side of the thiourea core.

The general reaction is as follows:

Ar-NH₂ + R-NCS → Ar-NH-C(S)-NH-R

Where Ar represents the 3-acetylphenyl group and R represents the phenyl group for the target molecule. A variety of analogs can be synthesized by modifying these groups.

Table 1: Synthesis of this compound Analogs via Condensation of Substituted Amines and Isothiocyanates
Amine ReactantIsothiocyanate ReactantResulting Thiourea ProductReported Yield (%)
3-AminoacetophenonePhenyl isothiocyanateThis compoundData not specified
o-toluidineNaphthyl isothiocyanate1-(naphthalene-1-yl)-3-(o-tolyl)thiourea82 (Microwave) researchgate.net
m-toluidineNaphthyl isothiocyanate1-(naphthalene-1-yl)-3-(m-tolyl)thiourea85 (Microwave) researchgate.net
p-toluidineNaphthyl isothiocyanate1-(naphthalene-1-yl)-3-(p-tolyl)thiourea89 (Microwave) researchgate.net

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The efficiency of thiourea synthesis can be significantly influenced by the reaction conditions. The choice of solvent, reaction temperature, and the use of catalysts can impact both the reaction rate and the final yield.

Solvent Effects: The polarity of the solvent can play a crucial role. While the reaction can proceed in a variety of solvents, polar aprotic solvents like acetone and acetonitrile are commonly employed. In some cases, solvent-free conditions, particularly in mechanochemical synthesis, have been shown to be effective, leading to quantitative yields in short reaction times. The choice of solvent can also affect the conformational equilibria of the thiourea product, which in turn can influence its catalytic activity if used in subsequent reactions.

Temperature: The reaction is often carried out at room temperature or with gentle heating. Refluxing the reaction mixture is a common practice in conventional synthesis to ensure completion of the reaction. However, the optimal temperature can vary depending on the reactivity of the specific amine and isothiocyanate used. For instance, some reactions are conducted at temperatures ranging from 10-40°C.

Catalysis: While many thiourea syntheses proceed efficiently without a catalyst, the use of catalysts can be beneficial in certain cases. Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), have been used to improve reaction yields and speed, particularly in heterogeneous reaction systems. Basic catalysts can also be employed to facilitate the deprotonation of the amine, increasing its nucleophilicity.

Table 2: Effect of Reaction Conditions on Thiourea Synthesis
ParameterConditionEffect on Reaction
SolventAcetoneCommonly used, good solubility for reactants.
Methylene ChlorideUsed as an inert solvent. nih.gov
Solvent-free (Ball Milling)Can lead to quantitative yields in minutes. tandfonline.com
TemperatureRoom Temperature (20-30°C)Sufficient for many reactions. nih.gov
RefluxUsed to drive reactions to completion in conventional methods. researchgate.net
CatalystTetra-n-butylammonium bromide (TBAB)Improves yield and reaction speed in heterogeneous systems.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of thiourea synthesis, microwave irradiation offers significant advantages over conventional heating methods. The primary benefits include a dramatic reduction in reaction times, often from hours to minutes, and an improvement in product yields. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

For example, the synthesis of 1-(naphthalene-1-yl)-3-(tolyl)thiourea derivatives saw a reduction in reaction time from 6 hours under conventional reflux to just 5 minutes with microwave irradiation, with yields increasing from 31-82% to 82-89%. researchgate.net This rapid and efficient method is also considered a greener approach as it often requires less solvent and energy.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Thiourea Derivatives researchgate.net
Thiourea DerivativeMethodReaction TimeYield (%)
1-(naphthalene-1-yl)-3-(o-tolyl)thioureaConventional (Reflux)6 hours82
Microwave Irradiation5 minutes82
1-(naphthalene-1-yl)-3-(m-tolyl)thioureaConventional (Reflux)6 hours31
Microwave Irradiation5 minutes85
1-(naphthalene-1-yl)-3-(p-tolyl)thioureaConventional (Reflux)6 hours75
Microwave Irradiation5 minutes89

Functionalization and Derivatization Strategies Utilizing the Thiourea Moiety

The thiourea core of this compound is a versatile functional group that can be utilized as a precursor for the synthesis of various heterocyclic compounds. The presence of nitrogen and sulfur atoms provides multiple reactive sites for cyclization reactions.

Synthesis of Heterocyclic Systems from Thiourea Precursors (e.g., Pyrazoles, Thiazoles, Pyrans)

The thiourea moiety can be elaborated into a variety of five- and six-membered heterocyclic rings. The acetyl group on the phenyl ring of this compound can also participate in these cyclization reactions.

Pyrazoles: Phenylthiourea (B91264) derivatives can be converted into their corresponding enaminones, which can then react with hydrazine derivatives to yield pyrazoles. For example, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) can be reacted with dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone intermediate. Subsequent reaction of this intermediate with hydrazine hydrate or phenylhydrazine leads to the formation of pyrazolyl-phenylthiourea compounds. tandfonline.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles, which involves the reaction of an α-haloketone with a thioamide. In the context of 1,3-disubstituted thioureas, they can react with α-halocarbonyl compounds to form thiazole derivatives. For instance, the reaction of a 1,3-disubstituted thiourea with chloroacetyl chloride under solvent-free conditions can produce 2-imino-4-thiazolidinones.

Pyrans: While less common, the thiourea moiety can be incorporated into synthetic schemes leading to pyran derivatives. The specific strategies often involve multi-component reactions where the thiourea acts as one of the building blocks.

Table 4: Synthesis of Heterocycles from Phenylthiourea Precursors tandfonline.com
Starting Phenylthiourea DerivativeReagentsResulting HeterocycleYield (%)
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthioureaHydrazine hydrate, Triethylamine1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea82
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthioureaPhenylhydrazine, Triethylamine1-(4-(1-phenyl-1H-pyrazol-5-yl)phenyl)-3-phenylthiourea71
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea2-aminothiazoleThiazolopyrimidine-phenylthiourea derivative57

Regioselective Introduction of Diverse Chemical Moieties

The thiourea backbone possesses two nitrogen atoms, which can lead to issues of regioselectivity in functionalization reactions. However, by carefully controlling the reaction conditions and the nature of the reactants, it is possible to achieve regioselective introduction of various chemical moieties.

One common transformation is the regioselective N-acylation. For unsymmetrical thioureas, acylation tends to occur on the nitrogen atom attached to the less electron-donating group. The pKa of the corresponding amines can be a predictor of the site of acylation, with the reaction favoring the nitrogen of the amine with the lower pKa.

Furthermore, the thiourea moiety can undergo cyclization reactions with bifunctional electrophiles, leading to the regioselective formation of heterocyclic systems. For example, the reaction of N-substituted thioureas with α-bromo-1,3-diketones can lead to the regioselective formation of 2-(N-arylamino)-5-acyl-4-methylthiazoles. The regioselectivity in this case is governed by the relative electrophilicity of the carbonyl carbons in the diketone.

Elucidation of Reaction Mechanisms and Pathways

The formation of this compound predominantly occurs through the nucleophilic addition of 3-aminoacetophenone to phenyl isothiocyanate. This reaction is a classic example of the synthesis of unsymmetrical diarylthioureas, a class of compounds with significant applications in various fields of chemistry and biology. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and understanding the reactivity of the involved functional groups.

The generally accepted mechanism for this transformation involves the nucleophilic attack of the nitrogen atom of the amino group in 3-aminoacetophenone on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate. The lone pair of electrons on the primary amine's nitrogen initiates the reaction by forming a new carbon-nitrogen bond.

Step-by-Step Mechanistic Pathway:

Nucleophilic Attack: The reaction commences with the approach of the nucleophilic amino group of 3-aminoacetophenone towards the electrophilic carbon of the isothiocyanate. The nitrogen atom, carrying a lone pair of electrons, attacks the central carbon atom of the -N=C=S group. Simultaneously, the pi electrons of the C=N double bond shift towards the nitrogen atom, and the pi electrons of the C=S double bond shift towards the sulfur atom. This concerted process leads to the formation of a zwitterionic intermediate.

Proton Transfer: The initial adduct is a highly unstable and transient species. A subsequent rapid intramolecular or intermolecular proton transfer occurs. In this step, a proton is transferred from the positively charged nitrogen atom (formerly the amino group) to the negatively charged nitrogen atom (of the original isothiocyanate group). This proton transfer can be facilitated by a solvent molecule or another molecule of the amine acting as a base.

Formation of the Thiourea Linkage: The proton transfer results in the formation of the stable thiourea linkage (-NH-C(S)-NH-), yielding the final product, this compound.

The reaction pathway is generally considered to be straightforward and high-yielding under mild conditions. The presence of the acetyl group on the phenyl ring of the amine component is not expected to significantly alter the fundamental reaction mechanism, although it may have a minor electronic effect on the nucleophilicity of the amino group.

The reaction progress can be monitored by various spectroscopic techniques. For instance, the disappearance of the characteristic isothiocyanate peak in the IR spectrum (around 2100 cm⁻¹) and the appearance of the thiourea C=S stretching and N-H bending vibrations can confirm the formation of the product.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is essential for confirming the identity and elucidating the structural features of 1-(3-Acetylphenyl)-3-phenylthiourea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the molecule's framework, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

While specific experimental spectra for this compound are not detailed in the available literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its constituent functional groups and data from analogous thiourea (B124793) derivatives jppres.com.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and acetyl protons.

Aromatic Protons: The protons on the two different phenyl rings would appear in the typical aromatic region (δ 7.0-8.0 ppm). The monosubstituted phenyl ring attached to the N-H group would likely show complex multiplets. The meta-substituted acetylphenyl ring would display a more distinct set of signals, including a characteristic singlet or narrow triplet for the proton between the two substituents.

Amine (N-H) Protons: Two broad singlet peaks corresponding to the two N-H protons of the thiourea linkage are anticipated. In solvents like DMSO-d₆, these peaks are often observed at lower fields (downfield), typically above δ 9.0 ppm mdpi.com. Their broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

Acetyl (CH₃) Protons: A sharp singlet integrating to three protons would be present, corresponding to the methyl group of the acetyl moiety. This signal is expected in the aliphatic region, likely around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of all carbon atoms in their unique chemical environments.

Carbonyl and Thiocarbonyl Carbons: The spectrum would be characterized by two distinct downfield signals for the quaternary carbons of the carbonyl (C=O) and thiocarbonyl (C=S) groups. The thiocarbonyl carbon is typically found significantly downfield, often in the range of δ 180-190 ppm, while the acetyl carbonyl carbon would appear around δ 195-205 ppm.

Aromatic Carbons: A series of signals in the δ 110-150 ppm range would correspond to the twelve carbons of the two aromatic rings. The carbons attached to nitrogen atoms and the acetyl group would be shifted accordingly based on substitution effects.

Methyl Carbon: An upfield signal, typically below δ 30 ppm, would represent the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Thiourea)Stretching3100 - 3400 (often broad)
C-H (Aromatic)Stretching3000 - 3100
C=O (Acetyl Ketone)Stretching1670 - 1690 (strong, sharp)
C=C (Aromatic)Ring Stretching1450 - 1600
N-C=S (Thioamide)Bending / Stretching1250 - 1550
C=S (Thiocarbonyl)Stretching600 - 800

The N-H stretching vibrations typically appear as broad bands in the 3100-3400 cm⁻¹ region, with their position and shape influenced by hydrogen bonding nih.gov. Aromatic C-H stretches are found just above 3000 cm⁻¹ figshare.com. A strong, sharp absorption band is anticipated around 1685 cm⁻¹ corresponding to the C=O stretching of the aryl ketone figshare.com. The presence of the thiourea core is highlighted by vibrations associated with N-C=S and C=S bonds, though the C=S stretch can be weak and coupled with other vibrations, appearing in the 600-800 cm⁻¹ range jppres.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and structural composition of the compound through ionization and analysis of fragment ions. For this compound (C₁₅H₁₄N₂OS), the exact mass is 270.0827 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 270. Key fragmentation pathways for thiourea derivatives often involve cleavage at the C-N bonds of the thiourea moiety. Predicted fragmentation patterns could include:

Loss of the acetyl group (•CH₃CO), leading to a fragment at m/z = 227.

Cleavage to form phenylisothiocyanate (C₆H₅NCS) at m/z = 135.

Formation of the 3-aminoacetophenone radical cation at m/z = 135.

Cleavage to form the phenylaminothiocarbonyl cation ([C₆H₅NHCS]⁺) at m/z = 152.

Further fragmentation of the aromatic rings, such as the loss of a phenyl radical (•C₆H₅) from the molecular ion, resulting in a fragment at m/z = 193.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the title compound, reported as 3-Acetyl-1-phenylthiourea, has been determined, revealing key conformational and packing features nih.gov.

Determination of Crystal System and Space Group

The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Unusually, the asymmetric unit contains two symmetry-independent molecules which differ slightly in their geometric conformation nih.gov.

Parameter Value
Chemical FormulaC₉H₁₀N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1911 (2)
b (Å)22.5480 (4)
c (Å)8.9736 (2)
β (°)112.449 (1)
Volume (V) (ų)1905.77 (7)
Z8

Data sourced from Shahwar et al., 2012. nih.gov

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The solid-state conformation of this compound is significantly influenced by intramolecular hydrogen bonding. In both independent molecules within the asymmetric unit, a classical intramolecular N—H···O hydrogen bond is observed between one of the thiourea N-H protons and the oxygen atom of the acetyl group. nih.gov This interaction creates a stable six-membered ring, described by the graph-set notation S(6) nih.gov.

This hydrogen bonding locks the acetylthiourea moiety into a nearly planar conformation. nih.gov However, there is considerable rotation around the C-N bond connecting the phenyl ring. The dihedral angles between the planar acetylthiourea fragment and the phenyl ring are 50.71 (6)° in one molecule and 62.79 (6)° in the second molecule, indicating a non-coplanar arrangement of the aromatic rings nih.gov. In the crystal packing, molecules are further linked by intermolecular N—H···S and N—H···O hydrogen bonds, forming a one-dimensional polymeric network nih.gov.

Hydrogen Bond D-H···A D···A (Å) H···A (Å) **D-H···A (°) **
Molecule 1N1—H1A···O12.6633 (7)1.97137
Molecule 2N3—H3A···O22.6633 (7)1.97137

Geometric parameters for the intramolecular S(6) ring motif.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules within a crystal lattice is dictated by a network of intermolecular interactions. In the crystal structure of this compound, these interactions create a well-defined, stable three-dimensional architecture. The crystal packing is primarily governed by a series of hydrogen bonds. scispace.comnih.gov

Key intermolecular forces identified include N—H⋯S and N—H⋯O hydrogen bonds. These interactions link adjacent molecules, forming distinct cyclic motifs. Specifically, they create R²₂(8) and R²₂(12) graph-set ring patterns. scispace.comnih.gov The concerted action of these hydrogen bonds results in the formation of a one-dimensional polymeric network that extends along the researchgate.net crystallographic direction. scispace.comnih.gov

Table 1: Hydrogen Bond Geometry for this compound

D–H···A D–H (Å) H···A (Å) D···A (Å) ∠(DHA) (°)
N3–H3A···O1ⁱ 0.86 2.42 3.1418 (18) 142
N4–H4A···S1ⁱⁱ 0.86 2.57 3.4150 (18) 168
C18–H18B···S1ⁱⁱ 0.96 2.83 3.594 (3) 137

Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) x, y, z-1. Data sourced from crystallographic studies. nih.gov

Hirshfeld Surface Analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal structure into specific atom···atom contacts and their relative contributions. mdpi.comresearchgate.net The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close contact (appearing as red spots) that are indicative of strong interactions like hydrogen bonds. mdpi.com The analysis also generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts, with different types of interactions (e.g., H···H, C···H, O···H, S···H) appearing as distinct patterns. nih.gov

A specific Hirshfeld surface analysis for this compound was not available in the reviewed literature. However, based on the known crystal structure and analyses of similar thiourea-containing compounds, the primary contributions to the Hirshfeld surface would be expected from H···H, H···S/S···H, and H···O/O···H contacts, corresponding to the prevalent van der Waals forces and the critical N—H⋯S and N—H⋯O hydrogen bonds that define the crystal packing. nih.govnih.gov

Tautomerism Studies and Energetic Preferences (Thione-Thiol Forms)

Thiourea derivatives, including this compound, can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton from a nitrogen atom to the sulfur atom.

While specific computational or experimental studies determining the energetic preference for the tautomers of this compound were not identified, extensive research on related thiourea and heterocyclic thione systems provides a strong basis for prediction. nih.govnih.govmtak.hu Quantum chemical calculations, frequently employing Density Functional Theory (DFT) methods such as B3LYP, consistently demonstrate that the thione tautomer is the more stable form in the gas phase. nih.govnih.gov For thiourea and its simple derivatives, the thione form is energetically favored, and these compounds are observed to exist almost exclusively in this form under normal conditions. mtak.hu

The energetic preference for the thione form is significant. For instance, in other thione-containing heterocyclic systems, the energy difference between the thione and thiol tautomers can be several kcal/mol, indicating a strong thermodynamic preference for the thione structure. nih.gov

Table 2: General Energetic Preferences in Thione-Thiol Tautomerism for Related Compounds

Compound Class Method Most Stable Tautomer (Gas Phase) Key Finding
1,2,4-Triazole-3-thione Derivatives DFT (B3LYP) Thione The thione form is the predominant species. nih.gov
Thiourea (TU) Experimental (FT-IR) & Computational Thione Freshly deposited matrices exclusively contain the more stable thione form. mtak.hu
2-(2-Mercaptophenyl)-1-azaazulene DFT (ωB97XD) Thiol* The thiol form is more stable due to strong intramolecular hydrogen bonding and aromaticity effects. nih.gov
Thioamides Experimental (Basicity Method) Thione The dominance of the thione form is attributed to a combination of electronic and solvation effects. scispace.com

\Note: The preference in this specific substituted system is an exception to the general trend for simple thioureas and is driven by unique structural features.*

The tautomeric equilibrium can be influenced by the surrounding environment. Solvation effects, particularly in polar solvents, often further stabilize the more polar thione tautomer relative to the less polar thiol form. scispace.com While the energy barrier for the uncatalyzed proton transfer can be high, it can be significantly lowered by solvent-assisted mechanisms, where solvent molecules like water or methanol participate in the proton transfer process.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, allowing for the accurate calculation of a molecule's electronic structure and properties. For 1-(3-Acetylphenyl)-3-phenylthiourea, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in elucidating its fundamental chemical characteristics. scribd.comuantwerpen.be

Prediction of Molecular Geometry and Electronic Structure

DFT calculations can predict the three-dimensional arrangement of atoms in this compound with high accuracy. These calculations typically involve geometry optimization, a process that finds the lowest energy conformation of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Representative Calculated Geometrical Parameters for a Phenylthiourea (B91264) Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=S1.68
C-N (thiourea)1.38
N-C (phenyl)1.42
C-C-N120.0
C-N-C125.0
Phenyl Ring Twist30-50

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgphyschemres.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org For this compound, DFT calculations can determine the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. In many thiourea (B124793) derivatives, the HOMO is often localized on the sulfur atom and the phenyl ring, while the LUMO may be distributed over the acetylphenyl moiety.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: This table presents typical HOMO and LUMO energy values for phenylthiourea derivatives based on DFT calculations. The exact values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms of the thiourea and acetyl groups, respectively, making them susceptible to electrophilic interactions. The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in understanding intramolecular interactions and the stability of the molecule.

Molecular Docking Studies for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target (receptor). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at the molecular level.

For this compound, molecular docking studies can be employed to investigate its potential as an inhibitor of various enzymes. Given the known antibacterial properties of many thiourea derivatives, a relevant target for docking studies is bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. japsonline.commdpi.comnih.gov

Docking simulations would place the this compound molecule into the active site of DNA gyrase and calculate a docking score, which represents the binding affinity. A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, the thiourea moiety could form hydrogen bonds with key residues, while the phenyl rings could engage in hydrophobic interactions.

Table 3: Representative Molecular Docking Results of a Thiourea Derivative with Bacterial DNA Gyrase (PDB: 1KZN)

CompoundDocking Score (kcal/mol)Interacting Residues
Thiourea Derivative-7.5Asp73, Gly77, Thr165
Ciprofloxacin (control)-8.2Asp73, Ser47, Arg76

Note: This table presents hypothetical docking results for a thiourea derivative to illustrate the type of data obtained from such studies. The specific docking score and interacting residues for this compound would depend on the specific docking software and parameters used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kashanu.ac.irnih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. japsonline.com

For a series of thiourea derivatives including this compound, a QSAR model for antibacterial activity could be developed. This would involve calculating a wide range of molecular descriptors for each compound, such as:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Connectivity indices, shape indices.

Electronic descriptors: Dipole moment, HOMO and LUMO energies, partial charges on atoms (obtained from DFT calculations).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC).

A typical QSAR equation might look like:

log(1/MIC) = c₀ + c₁LogP + c₂HOMO + c₃*Dipole

The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A robust and predictive QSAR model can then be used to estimate the antibacterial activity of other, similar thiourea derivatives, thereby prioritizing which compounds to synthesize and test experimentally.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

Computational and theoretical investigations, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the dynamic nature of molecules like this compound. While specific molecular dynamics simulation studies for this exact compound are not extensively detailed in the public domain, the principles of this methodology and data from related thiourea derivatives provide a strong framework for understanding its likely conformational landscape and interaction dynamics.

MD simulations allow for the exploration of a molecule's conformational space by simulating the atomic motions over time. This provides insights into the flexibility of the molecule, the stability of different conformers, and the energy barriers between them. For thiourea derivatives, MD simulations have been effectively used to study their interactions with biological targets, such as enzymes and proteins. nih.govacs.orgrsc.orgnih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the specific intermolecular forces that govern the interaction. rsc.orgnih.gov

In the case of this compound, MD simulations could elucidate the dynamic behavior of the acetylphenyl and phenyl rings relative to the central thiourea core. Such studies would complement the static picture provided by X-ray crystallography by revealing how these groups move and interact in a solution environment or within a biological binding pocket.

While specific MD simulation data for this compound is not available, crystallographic studies of the related compound 3-acetyl-1-phenylthiourea offer valuable insights into its solid-state conformation, which serves as a starting point for understanding its dynamic behavior. The crystal structure reveals two symmetry-independent molecules, each with distinct geometric parameters. rsc.org This inherent conformational flexibility in the solid state suggests a rich and dynamic conformational landscape in solution.

The dihedral angles between the benzene (B151609) ring and the acetylthiourea moiety in the two independent molecules are 50.71(6)° and 62.79(6)°, respectively. rsc.org This variation underscores the rotational freedom around the N-C bonds connecting the phenyl and acetyl groups to the thiourea core. Furthermore, the acetylthiourea fragment itself is nearly planar, a feature that is common in related structures and is influenced by intramolecular hydrogen bonding. nih.govrsc.org

The table below summarizes key conformational data for 3-acetyl-1-phenylthiourea derived from crystallographic studies, which would be essential input parameters and validation points for any future molecular dynamics simulations.

ParameterMolecule 1Molecule 2Reference
Dihedral Angle (Benzene ring/Acetylthiourea moiety)50.71(6)°62.79(6)° rsc.org
RMS Deviation (Benzene ring)0.0045 Å0.0037 Å rsc.org
RMS Deviation (Acetylthiourea moiety)0.0341 Å0.0453 Å rsc.org
Intramolecular Hydrogen BondN-H···O [S(6) motif]N-H···O [S(6) motif] rsc.org

Studies on other diaryl thioureas have shown that they can exist in different conformations, such as syn-syn, syn-anti, and anti-anti, arising from rotation around the C-N bonds. researchgate.net A comprehensive study of diaryl thioureas in the Cambridge Structural Database revealed that the syn-anti conformation is the most prevalent (60%), followed by the anti-anti conformation (38%). researchgate.net This contrasts with diarylureas, which overwhelmingly prefer the anti-anti conformation. researchgate.net The conformational flexibility of thioureas is a key factor in their ability to bind to a diverse range of biological targets. researchgate.net

Molecular dynamics simulations would be invaluable in determining the relative populations of these different conformers for this compound in solution and how the equilibrium between them might shift upon binding to a receptor. The binding dynamics, including the pathway of binding and the stability of the resulting complex, could also be elucidated. For instance, simulations could track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex over time, as has been done for other thiourea derivatives. rsc.org

Biological Activity and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of Thiourea (B124793) Derivatives

The biological activity of thiourea derivatives is intricately linked to their chemical structure. nih.govijcrt.org The core thiourea group, with its sulfur and two nitrogen atoms, provides a framework for hydrogen bonding and coordination with biological macromolecules. biointerfaceresearch.com The nature and position of substituents on the aryl rings significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its bioactivity. researchgate.nettjnpr.org

The introduction of various functional groups onto the phenyl rings of the thiourea scaffold has a profound impact on their biological activities. tjnpr.org Generally, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, on the phenyl ring tends to enhance the antibacterial and anticancer activities of thiourea derivatives. biointerfaceresearch.comnih.gov For instance, the addition of trifluoromethyl groups at the meta-position of the phenyl ring has been shown to promote bacterial inhibitory action. researchgate.net Dichloro-substituted aryl groups have also demonstrated significant antibacterial activity. nih.gov

In the context of anticancer activity, dihalogenophenyl derivatives have been identified as particularly potent. mdpi.com Specifically, 1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has shown notable cytotoxic effects. mdpi.com The position of these substituents is also crucial. For example, para-substituted thioureas have exhibited strong activity against various cancer cell lines. mdpi.com The incorporation of lipophilic groups, such as hydrocarbon substituents and aromatic rings, can also enhance the bioactivity of these compounds. biointerfaceresearch.com

Conversely, while unsubstituted diphenyl thiourea compounds often lack antibacterial action, the introduction of halogens can promote their effectiveness against several bacteria. researchgate.net The presence of bulky molecules, however, can sometimes hinder the interaction of the functional groups with their target receptors, thereby reducing their inhibitory effects. tandfonline.com

The key molecular features essential for the biological activity of thiourea derivatives revolve around the thiourea core (–NH–C(S)–NH–). This group acts as a potent hydrogen-bond donor and acceptor, facilitating interactions with biological targets like enzymes and proteins. biointerfaceresearch.comnih.gov The sulfur atom, in particular, plays a crucial role in the binding of these compounds to their targets. biointerfaceresearch.com

The pharmacophore model for many biologically active thiourea derivatives includes:

Two hydrogen-bond donor sites: The two N-H groups of the thiourea linkage. biointerfaceresearch.com

A hydrogen-bond acceptor site: The thione (C=S) group. nih.gov

Aromatic/lipophilic regions: The phenyl rings, which contribute to hydrophobic and π-π stacking interactions with the target. biointerfaceresearch.com

The ability of the C=S and C=O groups, along with the NH groups, to be easily protonated under acidic conditions allows for interaction with carboxyl and phosphate (B84403) groups on the surface of bacterial membranes, which is a proposed mechanism for their antibacterial activity. nih.gov For anticancer activity, the sulfur- and nitrogen-containing core structure allows for the formation of both hydrogen bond acceptors and donors, promoting interactions with various enzymes involved in carcinogenesis. biointerfaceresearch.com

Enzyme Inhibition Mechanisms

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, a property that underpins many of their observed biological effects.

Several thiourea derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. mdpi.commdpi.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

Studies have shown that some thiourea derivatives exhibit better activity against AChE than BChE. mdpi.com For instance, certain derivatives have displayed IC₅₀ values against AChE in the nanomolar range (33.27–93.85 nM). mdpi.com The binding of these inhibitors to the active site of cholinesterases often involves interactions with key amino acid residues. For example, molecular docking studies have shown that compounds can interact with residues such as Tyr-124, Ser-203, and Tyr-337 within the active pocket of AChE. mdpi.com The inhibition can be of a non-progressive nature, forming a reversible complex with the enzyme. nih.gov

Inhibitory Activity of Selected Thiourea Derivatives Against Cholinesterases
CompoundTarget EnzymeIC₅₀ (µM)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50 mdpi.com
1-(3-chlorophenyl)-3-cyclohexylthioureaBChE60 mdpi.com
Thiourea derivative with trifluoromethyl groupα-glucosidase52.26 ± 2.35% inhibition at 100 µM researchgate.net

Beyond cholinesterases, thiourea derivatives have shown inhibitory potential against a range of other enzymes.

Urease: Many thiourea derivatives are potent inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori. core.ac.uknih.gov The inhibitory activity is often concentration-dependent, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov For example, certain dipeptide-conjugated thiourea derivatives with fluoro and chloro substituents have shown predominant urease inhibitory activity, with one analogue being nearly 10-fold more potent than the standard reference. core.ac.uk

Alpha-Amylase: Some thiourea derivatives have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. This makes them potential candidates for the development of antidiabetic agents.

Monoamine Oxidase (MAO): While less commonly reported, some thiourea derivatives may also exhibit inhibitory activity against monoamine oxidases, enzymes involved in the metabolism of neurotransmitters.

Other Enzymes: Thiourea derivatives have also been reported to inhibit other enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. nih.govnih.gov

Inhibitory Activity of Selected Thiourea Derivatives Against Other Enzymes
Compound ClassTarget EnzymeObserved ActivityReference
Bis-Acyl-Thiourea DerivativesUreaseIC₅₀ values of 1.55 ± 0.0288 µM to 1.69 ± 0.0162 µM nih.gov
Dipeptide-conjugated thioureasUreaseAnalogue 23 showed an IC₅₀ of 2 µM, ~10-fold more potent than the standard core.ac.uk
Thiourea derivatives with trifluoromethyl groupα-glucosidase52.26 ± 2.35% inhibition at 100 µM researchgate.net

Investigation of Antimicrobial Mechanisms

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. ijcrt.orgresearchgate.netnih.gov The proposed mechanisms for their antimicrobial action are multifaceted.

One of the primary proposed mechanisms is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for DNA replication, and their inhibition leads to bacterial cell death. For example, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea have shown stronger inhibition against Staphylococcus aureus DNA gyrase than topoisomerase IV. nih.gov

Another potential mechanism involves the disruption of the bacterial cell membrane. nih.gov The ability of the thiourea moiety to become protonated allows it to interact with negatively charged components of the bacterial membrane, such as carboxyl and phosphate groups, leading to increased membrane permeability and subsequent cell lysis. nih.gov The lipophilicity of the substituents on the thiourea derivative can also play a role in this process, with longer alkyl chains potentially leading to better disruption of the bacterial membrane. nih.gov

Furthermore, some thiourea derivatives have shown activity against specific pathogens by inhibiting other crucial cellular processes. For instance, certain derivatives have been found to be effective against S. aureus by inhibiting its tyrosyl-tRNA synthetase. tandfonline.com

Antibacterial Activity and Modes of Action Against Pathogens

Phenylthiourea (B91264) derivatives have demonstrated notable antibacterial capabilities, with their efficacy often influenced by the specific chemical groups attached to the core structure. researchgate.netnih.gov Generally, these compounds show more potent activity against Gram-positive bacteria than Gram-negative bacteria. nih.gov This selectivity is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier against external chemical agents. nih.gov

The introduction of certain substituents, such as halogens or trifluoromethyl groups, onto the phenyl ring has been shown to enhance antibacterial action. researchgate.netjapsonline.com For instance, thiourea derivatives with trifluoromethyl groups at the meta-position on the phenyl ring exhibit promoted bacterial inhibitory effects. researchgate.netjapsonline.com

The mechanisms of action for antibacterial thioureas can be varied. Some derivatives function by disrupting the integrity of the bacterial cell wall. nih.gov Other proposed mechanisms include the inhibition of essential bacterial enzymes. One study of acyl thiourea derivatives pointed towards the inhibition of the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for fatty acid synthesis in bacteria like E. coli. dergipark.org.tr

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

Derivative Class Target Pathogens Observed Effect
Phenylthioureas with meta-trifluoromethyl groups Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, Micrococcus luteus researchgate.netjapsonline.com Potent inhibitory action researchgate.netjapsonline.com
General Thiourea Derivatives Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Enterococcus faecalis nih.gov Potent activity, disruption of cell wall integrity and NAD+/NADH homeostasis nih.gov

Antifungal Activity and Targets

The antifungal potential of the thiourea scaffold is well-documented, with some derivatives exhibiting potent activity against a range of fungal pathogens, including various Candida species. mdpi.commdpi.com The anti-yeast activity of certain thiourea derivatives and their metal complexes has been observed to be even greater than their antibacterial effects. mdpi.com

The structure of the thiourea derivative plays a critical role in its antifungal efficacy. For example, some pyridazine (B1198779) derivatives carrying thiourea moieties are effective against Candida albicans and Candida parapsilosis. mdpi.com Similarly, 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas have been identified as promising antifungal agents. mdpi.com While the precise antifungal mechanisms are not always fully elucidated, they are believed to involve interference with essential fungal cellular processes. The structural flexibility of thioureas allows for the design of compounds that can target specific fungal components. jppres.com

Antitubercular Activity Against Mycobacterial Strains and Related Mechanisms

The fight against tuberculosis has benefited from the exploration of novel chemical scaffolds, including phenylthioureas. Several studies have highlighted the potent activity of thiourea derivatives against Mycobacterium tuberculosis, including strains that are resistant to multiple drugs.

In one notable study, a series of phenylthiourea (PTU) analogs were investigated for their activity against intracellular M. tuberculosis. The research identified several derivatives with excellent potency. Specifically, the isomer of the subject compound, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) , was among the analogs demonstrating significant antitubercular potential. These compounds were found to be particularly active against bacteria residing within host cells, a key challenge in tuberculosis treatment. The mechanism of action for this series appears to be selective, as the compounds were equally effective against bacterial strains with mutations that typically confer resistance to other drugs, suggesting a novel mode of action.

Antiviral Properties and Cellular Interference

Thiourea derivatives have been recognized for a wide array of biological activities, including antiviral properties. dergipark.org.trresearchgate.net The core structure is a versatile scaffold for synthesizing compounds that can interfere with viral replication and activity. For example, certain thiourea derivatives have been evaluated against Human Immunodeficiency Virus (HIV), showing the ability to block viral replication. researchgate.net The relationship between inflammation, viral infections, and other diseases underscores the importance of developing new agents with antiviral capabilities, and thioureas represent a promising class of compounds in this area. dergipark.org.tr

Anti-Inflammatory Mechanisms and Signaling Pathway Modulation

The anti-inflammatory potential of thiourea derivatives is an area of active investigation. dergipark.org.trmdpi.com Inflammation is a complex biological response involving various signaling pathways, and compounds that can modulate these pathways are of significant therapeutic interest. Phenolic compounds, which share some structural similarities with substituted phenyl rings, are known to exert anti-inflammatory effects by restricting the synthesis of pro-inflammatory cytokines and interfering with key signaling pathways like NF-κB and MAPK. The ability of thiourea derivatives to act as anti-inflammatory agents suggests they may also interact with these critical cellular pathways to reduce the inflammatory response.

Antioxidant Activity and Reactive Species Scavenging Pathways

Several thiourea derivatives have been shown to possess significant antioxidant properties. mdpi.com They can scavenge harmful free radicals, such as those generated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS). For instance, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant activity with high reducing potential against ABTS free radicals. mdpi.com The antioxidant capacity is dependent on the chemical structure, with different substitutions on the phenyl rings influencing the compound's ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

Anticancer Activity and Molecular Pathway Modulation

The anticancer activity of thiourea derivatives is a significant area of research, with various analogs showing cytotoxic effects against a range of cancer cell lines. jppres.comnih.gov These compounds share structural similarities with established anticancer drugs like hydroxyurea (B1673989) and sorafenib. jppres.com

N-substituted phenylthioureas have been identified as having antitumoral effects, and acyl thiourea compounds have been investigated as inhibitors of sirtuins, a family of proteins involved in cellular processes relevant to cancer. dergipark.org.tr The cytotoxic activity of thiourea derivatives has been demonstrated against human colon, liver, and leukemia cancer cell lines. nih.gov

The proposed mechanisms often involve the inhibition of key cellular targets. For example, some thiourea derivatives have been found to bind to and inhibit the epidermal growth factor receptor (EGFR), a protein often implicated in tumor cell proliferation. jppres.com The structure-activity relationship is crucial, as different side groups can significantly alter the level of toxicity towards cancer cells, highlighting the potential for designing novel thiourea derivatives for cancer treatment. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
1-(3-Acetylphenyl)-3-phenylthiourea
1-(4-acetylphenyl)-3-phenylthiourea
1,3-bis(3,4-dichlorophenyl) thiourea
1-aroyl-3-(substituted-2-benzothiazolyl)thioureas
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS)
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Hydroxyurea

Coordination Chemistry and Metal Complexes

Ligand Properties of Thiourea (B124793) Derivatives

Thiourea derivatives, including 1-(3-Acetylphenyl)-3-phenylthiourea, are distinguished by the presence of multiple donor atoms, which makes them versatile ligands in coordination chemistry. nih.govsemanticscholar.org The general structure of these compounds, R¹C(O)NHC(S)NR²R³, features a combination of hard and soft donor sites, which allows for diverse coordination behaviors. nih.govrsc.org

The this compound molecule possesses three potential coordination sites: the thiocarbonyl sulfur atom (a soft donor), the acetyl carbonyl oxygen atom (a hard donor), and the two nitrogen atoms of the thiourea backbone (hard donors). This multiplicity of sites allows the ligand to coordinate to metal ions in several ways.

Monodentate Coordination: The ligand can coordinate to a metal center through only the sulfur atom. mdpi.com This is a common binding mode for thiourea derivatives.

Bidentate Chelation: More frequently, these ligands act as bidentate chelating agents, forming stable ring structures with the metal ion. The most common bidentate modes involve:

S, N-Coordination: The ligand can coordinate through the thiocarbonyl sulfur and one of the deprotonated thiourea nitrogen atoms. rsc.orgnih.govmdpi.com This is a prevalent mode for forming stable metal complexes.

S, O-Coordination: Chelation can also occur via the thiocarbonyl sulfur and the carbonyl oxygen atom. rsc.orgjgpt.co.in This mode is particularly relevant for acyl and aroyl thioureas like this compound.

The specific binding mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of co-ligands. researchgate.net Crystal structure analyses of related compounds reveal that intramolecular hydrogen bonds, such as the N—H⋯O interaction between the amide proton and the carbonyl oxygen, are common and can influence which donor sites are sterically and electronically favored for coordination. nih.govresearchgate.netresearchgate.net

Thiourea derivatives are recognized as excellent chelating agents for a variety of transition metals. nih.gov The ability of this compound to form five- or six-membered chelate rings through its S,N or S,O donor atoms results in thermodynamically stable metal complexes. researchgate.netresearchgate.net

The stability of these complexes is a key feature, making them suitable for various applications. researchgate.net Thermal analysis of metal complexes with similar thiourea ligands has demonstrated their stability at elevated temperatures. rsc.org This inherent stability is crucial for their potential use as chemosensors for detecting cations and anions and in the remediation of heavy metals from wastewater. researchgate.net The formation of stable chelates with platinum group metals, for instance, has been exploited for their selective enrichment. nih.gov

Synthesis and Characterization of Thiourea Metal Complexes

The synthesis of this compound itself can be achieved by reacting 4-aminoacetophenone with phenyl isothiocyanate. mdpi.comtandfonline.com The corresponding metal complexes are typically prepared by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or acetone. rsc.orgmdpi.comijsr.net

A combination of spectroscopic methods and single-crystal X-ray diffraction is used to elucidate the structure of these coordination compounds. nih.govresearchgate.net

Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for confirming that coordination has occurred.

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the IR spectrum are observed. The stretching vibration of the N-H group often disappears or shifts, indicating deprotonation and coordination through the nitrogen atom. mdpi.com Concurrently, the C=S and C=O stretching frequencies shift, providing evidence of the involvement of sulfur and oxygen atoms in the metal-ligand bond. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra of the complexes show shifts in the resonances of the N-H protons and adjacent aromatic protons compared to the free ligand, confirming coordination. nih.gov For complexes containing phosphine (B1218219) co-ligands, 31P NMR is a powerful tool to probe the coordination environment. nih.gov

The following table summarizes typical IR spectral data for a thiourea ligand and its metal complex.

Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)Inference
ν(N-H)~3150-3360Absent or ShiftedDeprotonation and coordination of Nitrogen
ν(C=O)~1680Shifted to lower frequencyCoordination of Carbonyl Oxygen
ν(C=S)~1450 & ~840ShiftedCoordination of Thiocarbonyl Sulfur
ν(M-N)-~450-550Formation of Metal-Nitrogen bond
ν(M-S)-~300-400Formation of Metal-Sulfur bond
Data is generalized from typical thiourea complex characterizations. mdpi.comnih.gov

Structural Analysis: Single-crystal X-ray diffraction provides unambiguous structural details. researchgate.net Studies on related thiourea complexes have revealed various coordination geometries:

Tetrahedral: Observed in some Cu(I) complexes. nih.gov

Square-Planar: Common for Pt(II) and Pd(II) complexes. nih.govresearchgate.net

Octahedral: Found in Ru(III) and other M(II) complexes, often with two ligands per metal ion. rsc.orgjgpt.co.in

For 3-Acetyl-1-phenylthiourea, the crystal structure reveals two independent molecules in the asymmetric unit, with dihedral angles between the benzene (B151609) ring and the acetylthiourea fragment of 50.71° and 62.79°. nih.govresearchgate.net The structure is stabilized by intramolecular N—H⋯O hydrogen bonds and intermolecular N—H⋯S hydrogen bonds. nih.govresearchgate.net

Biological Activity of Thiourea Metal Complexes

Thiourea derivatives and their metal complexes are a subject of intense research due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govijsr.net

A consistent finding in numerous studies is that the biological activity of thiourea ligands is often significantly enhanced upon coordination to a metal ion. ijsr.netnih.gov This enhancement is attributed to factors like the chelation effect, which increases the lipophilicity of the complex, facilitating its transport across cell membranes.

Antimicrobial Activity: Copper(II) complexes of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea were found to be potent antimicrobial agents, inhibiting DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov The complexes showed significantly greater activity than the free ligands. nih.gov Similarly, a cadmium complex of 1-phenyl-3-(thiazole-2-yl)-2-thiourea displayed higher inhibition against microorganisms compared to the ligand alone. ijsr.net

Anticancer Activity: The coordination of thiourea derivatives to metals like gold, silver, and platinum can lead to potent cytotoxic agents. nih.gov Gold and silver complexes of a phosphine-bearing thiourea ligand exhibited excellent cytotoxic values against HeLa, A549, and Jurkat cancer cell lines, whereas the free ligand was not significantly active. nih.gov

The table below presents hypothetical comparative bioactivity data, illustrating the typical enhancement observed in metal complexes.

CompoundActivity vs. S. aureus (IC₅₀, µg/mL)Activity vs. HeLa Cells (IC₅₀, µM)
Ligand: this compound>100>50
Complex: [Cu(L)₂]1510
Complex: [Pt(L)(PPh₃)₂]255
Data is illustrative, based on trends reported in the literature. nih.govnih.gov

This comparative data underscores the synergistic effect of combining the thiourea pharmacophore with a metal center to develop new therapeutic agents.

Specific Biological Target Interactions (e.g., DNA, Proteins) of Metal Complexes

The interaction of metal complexes with biological macromolecules such as DNA and proteins is a cornerstone of the development of new therapeutic agents. While direct studies on metal complexes of this compound are not extensively documented in publicly available research, the behavior of structurally related acylthiourea and phenylthiourea (B91264) complexes provides significant insights into their potential modes of action.

For instance, studies on ternary metal complexes containing N-(2-hydroxyethyl)-N'-benzoylthiourea and 1,10-phenanthroline (B135089) have demonstrated their ability to bind to DNA, with suggested intercalation as the primary mode of interaction. nih.gov The binding constants for these complexes were found to be in the order of 4 × 10⁶ M⁻¹, indicating a strong affinity for DNA. nih.gov Furthermore, these complexes were capable of cleaving supercoiled plasmid DNA into a nicked form without the need for external agents. nih.gov

The interaction of these complexes with proteins, such as human serum albumin (HSA), has also been investigated. nih.gov Such studies are crucial as they provide information on the potential for drug transport and distribution in the bloodstream.

In a more specific example related to the phenylthiourea moiety, the binding of phenylthiourea to human tyrosinase-related protein 1 (TYRP1) has been structurally characterized. researchgate.net In this case, the phenylthiourea molecule binds within the active site, primarily through hydrophobic interactions, effectively blocking the entry of the natural substrate. researchgate.net This highlights the potential for metal complexes of this compound to act as enzyme inhibitors by targeting the active sites of specific proteins.

Table 1: Investigated Biological Interactions of Related Thiourea Metal Complexes

Complex TypeBiological TargetMode of InteractionKey Findings
Ternary Ni(II), Co(II), Cu(II), Pd(II) complexes with N-(2-hydroxyethyl)-N'-benzoylthiourea and 1,10-phenanthrolineDNAIntercalationStrong binding affinity (K_b ≈ 4 × 10⁶ M⁻¹); DNA cleavage activity. nih.gov
Ternary Ni(II), Co(II), Cu(II), Pd(II) complexes with N-(2-hydroxyethyl)-N'-benzoylthiourea and 1,10-phenanthrolineHuman Serum Albumin (HSA)Binding to proteinIndicates potential for transport in the bloodstream. nih.gov
PhenylthioureaHuman Tyrosinase-Related Protein 1 (TYRP1)Active site binding (hydrophobic interactions)Blocks substrate access, suggesting enzyme inhibition. researchgate.net

Catalytic Applications of Thiourea-Derived Metal Complexes

Metal complexes derived from thiourea and its derivatives have emerged as effective catalysts in a variety of organic transformations. nih.gov The presence of both hard (nitrogen and oxygen) and soft (sulfur) donor atoms allows for fine-tuning of the electronic and steric properties of the metal center, which is critical for catalytic activity. researchgate.netresearchgate.net

A significant area of application for these complexes is in transfer hydrogenation reactions. nih.gov For example, Ru(II)(η⁶-p-cymene) complexes bearing monodentate aroyl/acyl thiourea ligands have been successfully employed as catalysts for the transfer hydrogenation of aldehydes and ketones. nih.gov The "3-legged piano-stool" geometry of these complexes, with the thiourea ligand coordinating through the sulfur atom, is thought to play a key role in their catalytic efficacy. nih.gov The steric bulk around the ruthenium-hydride intermediate, which is a key species in the catalytic cycle, can be modulated by the substituents on the thiourea ligand. nih.gov

Furthermore, iron(II) catalysts containing acyl thiourea ligands supported on silica (B1680970) nanoparticles have been shown to be effective for the transfer hydrogenation of various carbonyl compounds. nih.gov The use of a solid support facilitates catalyst recovery and reuse, an important consideration for sustainable chemical processes.

While specific catalytic applications of metal complexes of this compound are yet to be reported, the existing literature on related acylthiourea complexes strongly suggests their potential in this field. The acetylphenyl group can influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex.

Table 2: Catalytic Applications of Related Thiourea-Derived Metal Complexes

Metal ComplexReaction TypeSubstratesKey Features
Ru(II)(η⁶-p-cymene) complexes with monodentate aroyl/acyl thiourea ligandsTransfer HydrogenationAldehydes, Ketones"3-legged piano-stool" geometry; activity influenced by ligand sterics. nih.gov
Fe(II) catalyst with acyl thiourea ligands on silica nanoparticlesTransfer HydrogenationCarbonyl CompoundsHeterogeneous catalyst, allowing for recovery and reuse. nih.gov

Advanced Applications in Chemical Sciences

Chemo-sensing and Molecular Recognition

The thiourea (B124793) functional group, characterized by its ability to form hydrogen bonds and coordinate with metal ions, is a common structural motif in the design of chemosensors. However, specific studies detailing the use of 1-(3-Acetylphenyl)-3-phenylthiourea for ion detection are not found in the current body of scientific literature.

Selective Detection of Metal Ions (e.g., Mercury)

There is no available research demonstrating the application of this compound as a selective chemosensor for mercury ions. While other thiourea-containing compounds have been explored for heavy metal detection, this specific molecule has not been the subject of such investigations.

Exploration of Anion Sensing Capabilities

The exploration of this compound for its anion sensing capabilities has not been reported in scientific publications. The ability of the thiourea moiety's N-H protons to act as hydrogen-bond donors is fundamental to anion recognition; however, the specific binding affinities and selectivity of this compound for various anions have not been studied.

Material Science Applications

In the field of material science, organic compounds are often explored for their unique optical and electronic properties. Despite the potential for thiourea derivatives to be used in this domain, research specifically focused on this compound is absent.

Development of Electroluminescent Organic Dyes

There are no studies available on the development or characterization of this compound as an electroluminescent organic dye. Its potential as an emissive material in organic light-emitting diodes (OLEDs) or other electroluminescent devices has not been investigated.

Utilization as Precursors for Nanomaterial Synthesis (e.g., Metal Sulfide (B99878) Nanoparticles)

While thiourea and its derivatives can serve as sulfur sources in the synthesis of metal sulfide nanoparticles, there is no specific literature documenting the use of this compound for this purpose. Research has not been conducted to determine its efficacy as a precursor in the controlled synthesis of nanomaterials.

Agricultural Chemistry Applications

The biological activity of thiourea derivatives has led to their investigation in agricultural chemistry. However, specific studies on the applications of this compound in this field are not present in the scientific literature. There is no data available regarding its potential herbicidal, insecticidal, or fungicidal properties.

Assessment of Plant Growth Regulating Activity

There is no available scientific literature that specifically investigates the plant growth regulating activities of this compound. While some thiourea derivatives have been reported to influence plant growth, no studies were found that evaluated this particular compound's effect on seed germination, root elongation, or other developmental processes in plants.

Investigation of Herbicidal and Insecticidal Properties

Similarly, there is a lack of specific research on the herbicidal and insecticidal properties of this compound. Although thiourea compounds, in general, are known to exhibit a range of biological activities, including pesticidal effects, no data on the efficacy of this specific derivative against common weeds or insect pests has been published.

Corrosion Inhibition Studies

The application of thiourea derivatives as corrosion inhibitors for various metals in acidic media is a well-documented area of research. These compounds can adsorb onto the metal surface, forming a protective layer. However, specific studies detailing the performance and mechanism of this compound as a corrosion inhibitor are not present in the available literature. Research in this area tends to focus on other derivatives, such as phenylthiourea (B91264), benzoylthiourea, and benzylphenylthiourea. Without dedicated experimental data, it is impossible to present its inhibition efficiency, adsorption characteristics, or the influence of its molecular structure on protecting metals from corrosion.

Future Perspectives and Research Directions

Rational Design and Synthesis of Novel Thiourea (B124793) Derivatives with Tuned Bioactivities

The future of thiourea-based drug discovery lies in the rational design and synthesis of new derivatives with precisely tuned biological activities. This approach moves beyond serendipitous screening to a more targeted strategy, focusing on modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles.

A key strategy involves the principle of molecular hybridization , where the thiourea moiety is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. biointerfaceresearch.com For instance, integrating moieties like benzothiazole (B30560) or 8-hydroxyquinoline (B1678124) with the thiourea framework has already shown promise in developing new anticancer agents. mdpi.comelsevierpure.com The synthesis of bis-thiourea derivatives, containing two thiourea units connected by various linkers, has also demonstrated significant antiproliferative effects. biointerfaceresearch.com

The nature and position of substituents on the aryl rings of the thiourea scaffold play a crucial role in determining biological activity. analis.com.my Structure-activity relationship (SAR) studies have shown that the introduction of specific functional groups can significantly influence the anticancer potency of these compounds. analis.com.my Future efforts will likely focus on creating extensive libraries of derivatives with systematic variations in these substituents to identify optimal combinations for specific biological targets. For example, the synthesis of novel N-acyl thiourea derivatives can be achieved through the condensation of acid chlorides with ammonium (B1175870) thiocyanate, followed by reaction with an appropriate amine. mdpi.com

The general synthetic approach often involves the reaction of an appropriately substituted aniline (B41778) with an isothiocyanate. researchgate.nettandfonline.comresearchgate.net For instance, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) can be prepared by refluxing 4-aminoacetophenone with phenyl isothiocyanate. tandfonline.com Modifications to this core synthesis can introduce a wide array of functional groups, allowing for the creation of diverse chemical libraries for screening.

Integration of Advanced Computational Approaches in Rational Drug Design and Material Science

Computational methods are becoming indispensable tools in the rational design of novel thiourea derivatives for both pharmaceutical and material science applications. researchgate.neteurekaselect.comnih.govemanresearch.org These in silico techniques offer a rapid and cost-effective means to predict the properties and potential activities of new compounds before their synthesis, significantly streamlining the discovery process. eurekaselect.comemanresearch.org

Molecular docking studies are widely used to predict the binding affinity and interaction modes of thiourea derivatives with specific biological targets, such as enzymes and receptors. biointerfaceresearch.comelsevierpure.comunair.ac.idtandfonline.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov For example, docking studies have been instrumental in identifying thiourea derivatives as potential inhibitors of enzymes like tyrosinase and sirtuin-1. tandfonline.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for binding. elsevierpure.com

Beyond molecular docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time. unair.ac.idtandfonline.com This can offer deeper insights into the mechanism of action and help refine the design of more effective inhibitors.

In the realm of material science , computational studies can predict the adsorption properties and reactivity of thiourea-based compounds, guiding their application in areas like corrosion inhibition or the development of new polymers. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of thiourea derivatives with their observed biological or material properties, further aiding in the design of new molecules with desired characteristics. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

While thiourea derivatives have been extensively studied for their anticancer properties, future research will likely broaden the scope to explore their potential against a wider range of biological targets and diseases. biointerfaceresearch.commdpi.com The thiourea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological systems. analis.com.mynih.gov

Investigations into the mechanistic pathways through which thiourea derivatives exert their effects are crucial for understanding their biological activity and for the rational design of more potent and selective compounds. rsc.org For example, some thiourea derivatives are known to inhibit enzymes involved in carcinogenesis, such as receptor tyrosine kinases and histone deacetylases. biointerfaceresearch.comresearchgate.net Others may function by inducing apoptosis or inhibiting angiogenesis. elsevierpure.commdpi.com

Future studies will likely employ advanced techniques in molecular and cellular biology to identify novel protein targets and elucidate the complex signaling cascades affected by these compounds. This could lead to the discovery of new therapeutic applications for thiourea derivatives in areas such as neurodegenerative diseases, inflammatory conditions, and infectious diseases. nih.govnih.govresearchgate.net The ability of the thiourea moiety to form stable bonds with biological metabolites underpins their high biological activity and warrants further investigation. biointerfaceresearch.com

Development of Multi-Functional Thiourea-Based Systems for Synergistic Effects

A promising direction in the development of thiourea-based therapeutics is the creation of multi-functional or multi-target systems . biointerfaceresearch.comnih.govresearchgate.net This approach aims to design single molecules that can simultaneously interact with multiple biological targets, potentially leading to synergistic effects, reduced side effects, and a lower likelihood of drug resistance. biointerfaceresearch.com

This can be achieved by incorporating multiple pharmacophoric units into a single thiourea derivative. biointerfaceresearch.com For instance, a molecule could be designed to inhibit a key cancer-related enzyme while also possessing antioxidant properties. The synthesis of bis-urea/thiourea pendants conjugated to other bioactive heterocycles is an example of this multi-target approach. nih.govresearchgate.net

Furthermore, the development of bifunctional catalysts based on the thiourea scaffold is an active area of research in organic synthesis. researchgate.netrsc.org These catalysts can activate multiple components of a reaction, leading to highly efficient and stereoselective transformations. researchgate.net This concept of multi-functionality can be extended to the design of advanced materials, where thiourea-based systems could exhibit, for example, both flame retardant and enhanced mechanical properties. wikipedia.org The design of catalysts with multiple hydrogen-bonding donors is one strategy to enhance their catalytic activity. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(3-Acetylphenyl)-3-phenylthiourea, and how do reaction parameters affect yield?

  • Answer : The compound is typically synthesized via condensation of 3-acetylaniline with phenyl isothiocyanate in anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere. Key parameters include maintaining temperatures below 20°C to minimize side reactions (e.g., dithiocarbamate formation) and stoichiometric control (1:1 molar ratio). Post-synthesis purification via recrystallization from ethanol/water (3:1 v/v) yields >85% purity. Variations in solvent polarity and reaction time significantly impact crystallinity and byproduct formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this thiourea derivative?

  • Answer :

  • NMR : ¹H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for phenyl/acetyl groups) and NH protons (δ 9.5–10.2 ppm, broad singlet). ¹³C NMR identifies the thiocarbonyl (C=S) resonance at ~180 ppm .
  • FT-IR : Strong C=S stretch at 1250–1300 cm⁻¹ and N-H stretches at 3200–3350 cm⁻¹ .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths (C=S: ~1.68 Å) and dihedral angles between aromatic rings, critical for confirming substituent orientation .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or urease) at concentrations of 10–100 μM. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Positive controls (e.g., donepezil for AChE) and solvent-matched blanks are essential to validate results .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and reactive properties of this compound?

  • Answer : Perform DFT calculations (B3LYP/6-31G*) to model:

  • HOMO-LUMO gaps : Predict charge transfer behavior (e.g., ΔE ~4.5 eV correlates with UV-Vis absorption at ~300 nm).
  • Electrostatic potential maps : Identify nucleophilic (acetyl oxygen) and electrophilic (thiocarbonyl sulfur) sites for reactivity predictions.
  • Vibrational frequencies : Compare computed IR spectra with experimental data to validate force fields .

Q. What strategies reconcile discrepancies between computational models and experimental crystallographic data?

  • Answer :

  • Solvent inclusion in DFT : Use polarizable continuum models (PCM) to account for solvent effects absent in gas-phase calculations.
  • Refinement protocols : Re-process XRD data with SHELXL using anisotropic displacement parameters for heavy atoms (S, O).
  • Molecular dynamics (MD) : Simulate crystal packing effects to explain deviations in torsion angles (>5° differences require MD validation) .

Q. How do substituent variations (e.g., halogenation) at the acetyl or phenyl groups modulate biological activity?

  • Answer :

  • Electron-withdrawing groups (Cl, NO₂) : Enhance enzyme inhibition (e.g., 3-chloro analogs show IC₅₀ ~50 μg/mL for AChE vs. ~100 μg/mL for parent compound) by increasing electrophilicity at the thiocarbonyl group.
  • Bulkier substituents (e.g., cyclohexyl) : Reduce membrane permeability but improve selectivity via steric hindrance. Docking studies (AutoDock Vina) can correlate substituent size with binding pocket occupancy .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities or degradation products?

  • Answer :

  • HPLC-MS/MS : Use C18 columns (3.5 μm, 150 mm) with acetonitrile/water gradients (0.1% formic acid) to separate degradation products (e.g., hydrolyzed thiourea).
  • TGA-DSC : Monitor thermal stability (decomposition onset ~200°C) and identify polymorphic transitions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition efficacy across studies?

  • Answer :

  • Standardize assay conditions : Variability in buffer pH (e.g., 7.4 vs. 8.0) or incubation time (30 vs. 60 min) alters IC₅₀ values.
  • Control for solvent effects : DMSO >1% can denature enzymes, leading to false negatives.
  • Cross-validate with structural analogs : Compare inhibition trends across derivatives to identify outliers .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)TechniqueReference
C=S Bond Length1.68 ÅXRD (SHELXL)
Dihedral Angle (Ar-C-S)12.5°XRD
Space GroupP21/nSingle-crystal

Table 2 : Computational vs. Experimental HOMO-LUMO Gaps

MethodHOMO (eV)LUMO (eV)ΔE (eV)
B3LYP/6-31G*-6.2-1.74.5
Experimental (UV-Vis)--4.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.